4-hydroxy McPT (hydrochloride)
CAS No.:
Cat. No.: VC13838683
Molecular Formula: C14H19ClN2O
Molecular Weight: 266.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19ClN2O |
|---|---|
| Molecular Weight | 266.76 g/mol |
| IUPAC Name | 3-[2-[cyclopropyl(methyl)amino]ethyl]-1H-indol-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C14H18N2O.ClH/c1-16(11-5-6-11)8-7-10-9-15-12-3-2-4-13(17)14(10)12;/h2-4,9,11,15,17H,5-8H2,1H3;1H |
| Standard InChI Key | MKZZTRJRPTVHFR-UHFFFAOYSA-N |
| SMILES | CN(CCC1=CNC2=C1C(=CC=C2)O)C3CC3.Cl |
| Canonical SMILES | CN(CCC1=CNC2=C1C(=CC=C2)O)C3CC3.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
4-Hydroxy McPT (hydrochloride) is a hydrochloride salt of the tertiary amine 4-hydroxy-N-methyl-N-cyclopropyltryptamine. Its IUPAC name is 3-{2-[cyclopropyl(methyl)amino]ethyl}-1H-indol-4-ol hydrochloride, with the molecular formula C₁₄H₁₈N₂O·HCl and a molar mass of 266.76 g/mol . The compound features a hydroxyl group at the 4-position of the indole ring and a cyclopropylmethyl substituent on the ethylamine side chain (Fig. 1).
Table 1: Key Chemical Properties of 4-Hydroxy McPT (Hydrochloride)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈N₂O·HCl | |
| Molar Mass | 266.76 g/mol | |
| Appearance | Crystalline solid, off-white powder | |
| Solubility (DMF) | 30 mg/mL | |
| Solubility (Ethanol) | 30 mg/mL | |
| Stability | ≥2 years at -20°C |
Solubility and Physical Stability
The compound exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with 30 mg/mL solubility reported . In ethanol, it achieves similar solubility, but in aqueous buffers (e.g., phosphate-buffered saline), solubility drops to 0.2 mg/mL . Stability studies recommend storage at -20°C to maintain integrity for over two years .
Synthesis and Discovery
Historical Context
4-Hydroxy McPT was first synthesized in 2016 as part of efforts to explore novel psychoactive substances (NPS) with modified tryptamine backbones . Its design likely aimed to circumvent existing drug laws while retaining serotonin receptor affinity. The hydrochloride salt form enhances stability and solubility for laboratory use .
Pharmacological Properties
Metabolic Fate and Excretion
Table 2: Hypothetical Pharmacokinetic Parameters (Based on Analogous Tryptamines)
| Parameter | Estimate | Source |
|---|---|---|
| Oral Bioavailability | <10% | |
| Plasma Half-Life | 2–4 hours | |
| Primary Metabolism | Hepatic (CYP450) | |
| Excretion | Renal (60–70%) |
Legal and Regulatory Status
Forensic Implications
The compound is marketed as a "research chemical" with disclaimers against human use . Forensic labs utilize advanced techniques (e.g., LC-MS/MS, NMR) to detect it in seized materials .
Analytical Detection Methods
Chromatographic Techniques
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HPLC: Reverse-phase methods with fluorescence detection (λₑₓ = 340 nm, λₑₘ = 440 nm) achieve nanogram-level sensitivity .
-
GC-MS: Derivatization (e.g., silylation) enhances volatility for electron-impact ionization .
Spectroscopic Characterization
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¹H NMR: Key peaks include indole NH (δ 8.05 ppm), aromatic protons (δ 6.4–7.0 ppm), and cyclopropyl CH₂ (δ 0.95–1.0 ppm) .
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FT-IR: Hydroxyl stretch (3200–3400 cm⁻¹) and indole C=N (1600 cm⁻¹) .
Research and Forensic Applications
Biochemical Studies
The compound serves as a reference standard in receptor binding assays to probe serotonin receptor subtypes . Its structural novelty aids in studying structure-activity relationships (SAR) of psychedelic tryptamines .
Forensic Toxicology
Detection in biological matrices (urine, blood) requires liquid-liquid extraction (LLE) followed by LC-MS/MS, achieving limits of quantification (LOQ) <1 ng/mL .
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